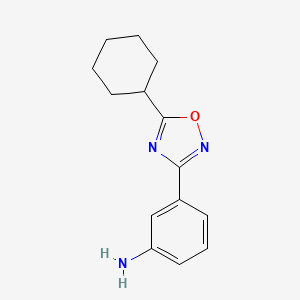
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Übersicht
Beschreibung
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.Wissenschaftliche Forschungsanwendungen
Overview of 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole core, closely related to the chemical structure of interest, has been extensively studied for its versatility in medicinal chemistry. This five-membered heterocyclic ring is recognized for its significant role in the development of novel therapeutic agents. The oxadiazole ring, by virtue of its unique structure, facilitates effective binding with various enzymes and receptors in biological systems, enabling a wide range of bioactivities. This has made 1,3,4-oxadiazole derivatives a focal point of research for scientists aiming to develop compounds with high therapeutic potency for treating various ailments (Verma et al., 2019; Sharma et al., 2022).
Synthetic Strategies and Biological Activities
The synthesis and pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been subjects of numerous studies. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. Recent research has highlighted novel synthetic methods and the significant pharmacological activities of oxadiazole derivatives, underscoring their potential as biologically active units in various compounds (Wang et al., 2022).
Antiparasitic Applications
Oxadiazole derivatives, particularly those based on 1,2,4- and 1,3,4-oxadiazoles, have shown promise in the development of antiparasitic agents. The structural diversity and reactivity of these compounds enable their application in designing new drugs for parasitic infections. The heterocyclic oxadiazole ring serves as a versatile scaffold for synthesizing chemical entities with potential antiparasitic activities, making it a significant focus for medicinal chemistry research aimed at treating parasitic diseases (Pitasse-Santos et al., 2017).
Eigenschaften
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
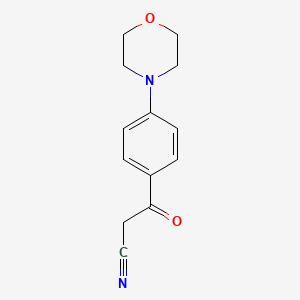
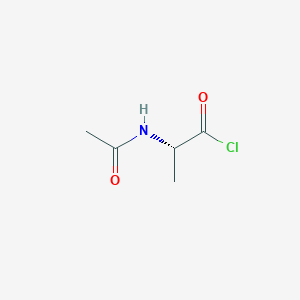
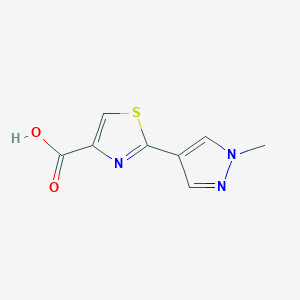
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
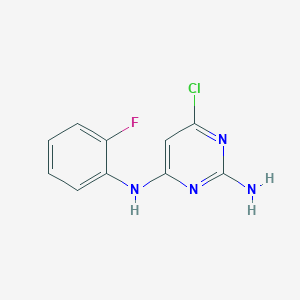
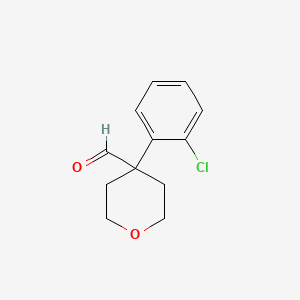
![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)
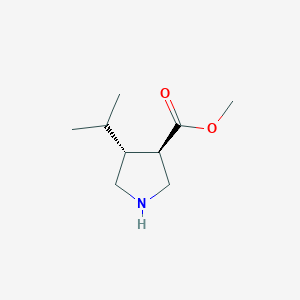
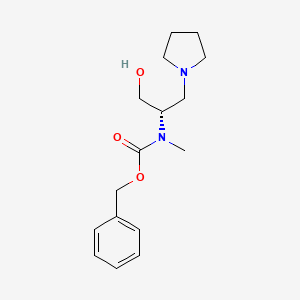
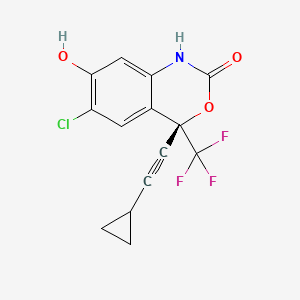
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)